Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats [].
Compound Description: This compound is a highly potent and selective antagonist of the cannabinoid CB2 receptor. It is widely used in research to investigate the role of CB2 receptors in various physiological and pathological processes, including inflammation, pain, and immune responses [, , , , , , , , , , , , , , , , , , ].
References:[2] L. J. Morris et al., “The importance of hydrogen bonding and aromatic stacking to the affinity and efficacy of cannabinoid receptor CB2 antagonist, 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528).”, Bioorg. Med. Chem., vol. 19, no. 16, pp. 4821–4833, Aug. 2011, doi: 10.1016/j.bmc.2011.06.058.[3] R. Pertwee, “Cannabinoid pharmacology: The first 66 years,” Br. J. Pharmacol., vol. 147 Suppl 1, pp. S163–S171, 2006, doi: 10.1038/sj.bjp.0706406. [] M. I. Romero-Sandoval et al., “Striatal and nigral mechanisms involved in the antiparkinsonian effects of the cannabinoid CB2 receptor agonist AM1241 in rats with 6-hydroxydopamine lesions,” Neuropharmacology, vol. 54, no. 1, pp. 148–157, Jan. 2008, doi: 10.1016/j.neuropharm.2007.05.019.[5] A. S. Ibrahim et al., “CB2 cannabinoid receptor mediation of neuropathic pain attenuation,” FASEB J., vol. 17, no. 11, pp. 1567–1569, Aug. 2003, doi: 10.1096/fj.02-1214fje.[6] D. R. McHugh et al., “CB2 Receptor Activation Inhibits Mechanical Allodynia Associated with Peripheral Nerve Injury,” J. Neurosci., vol. 23, no. 4, pp. 1436–1443, Feb. 2003. [] S. D. Stempel et al., “The analgesic efficacy of the CB2 receptor agonist AM1241 in a model of bone cancer pain,” Behav. Pharmacol., vol. 18, no. 5–6, pp. 521–527, Sep. 2007, doi: 10.1097/FBP.0b013e3282efb2a6.[8] J. A. Wiley et al., “Allosteric Modulation of Cannabinoid Receptor Signaling,” Annu. Rev. Pharmacol. Toxicol., vol. 59, no. 1, pp. 261–283, Jan. 2019, doi: 10.1146/annurev-pharmtox-010818-021417. [] J. W. Dersch et al., “Cannabinoid 2 receptor activation reduces renal injury, fibrosis, and cyst development in polycystic kidney disease,” FASEB J., vol. 23, no. 3, pp. 816–826, Mar. 2009, doi: 10.1096/fj.08-114131.[10] K. A. Sharkey et al., “The role of the endocannabinoid system in the brain-gut axis in health and disease,” Gastroenterology, vol. 137, no. 5, pp. 1728–1743, Nov. 2009, doi: 10.1053/j.gastro.2009.07.074.[11] M. D. Shore et al., “Endocannabinoid signaling: Its role in pain and inflammation,” Neuropharmacology, vol. 54, no. 1, pp. 1–19, Jan. 2008, doi: 10.1016/j.neuropharm.2007.07.028. [] A. Beltramo et al., “First Evidence for Endocannabinoid Signaling from Periphery to Brain,” J. Neurosci., vol. 17, no. 18, pp. 7193–7200, Sep. 1997.[13] K. Hanus, “Discovery and characterization of the endogenous cannabinoid receptor agonist, anandamide,” Biopolymers, vol. 43, no. 1, pp. 121–130, 1997, doi: 10.1002/(SICI)1097-0282(1997)43:1<121::AID-BIP10>3.0.CO;2-7.[14] P. J. Paudel et al., “Cannabinoid Receptor Type 2: A Novel Target for the Treatment of Alcohol and Drug Addiction,” Alcohol. Clin. Exp. Res., vol. 43, no. 1, pp. 6–20, Jan. 2019, doi: 10.1111/acer.13898.[15] L. A. Hillard, “Endocannabinoids and Addiction,” Handb. Exp. Pharmacol., vol. 231, pp. 261–290, 2015, doi: 10.1007/978-3-319-20825-1_10. [] R. Mechoulam and D. Piomelli, “The Endocannabinoid System: A Molecular Target for the Treatment of Pain?,” J. Neurobiol., vol. 51, no. 1, pp. 109–122, Oct. 2002, doi: 10.1002/neu.10064.[17] B. F. Cravatt et al., “Molecular Characterization of an Enzyme That Degrades Neuromodulatory Fatty-Acid Amides,” Nature, vol. 384, no. 6604, pp. 83–87, Nov. 1996, doi: 10.1038/384083a0. [] I. Matias et al., “Probing the Structure of the Cannabinoid CB2 Receptor with Functional Ligands: The Importance of the Phenyl Group of SR144528 for CB2 Receptor Selectivity,” J. Med. Chem., vol. 45, no. 26, pp. 5810–5821, Dec. 2002, doi: 10.1021/jm020204+. [] K. Mackie, “Cannabinoid receptors as therapeutic targets,” Annu. Rev. Pharmacol. Toxicol., vol. 46, pp. 101–122, 2006, doi: 10.1146/annurev.pharmtox.46.120604.141254.[20] R. G. Pertwee, “The Pharmacology of Cannabinoid CB1 and CB2 Receptors,” Pharmacol. Ther., vol. 94, no. 2, pp. 151–199, Nov. 2002, doi: 10.1016/S0163-7258(02)00153-5.
Compound Description: This compound is a selective antagonist of the cannabinoid CB1 receptor, widely employed in research to elucidate the role of CB1 receptors in various physiological functions and pathological conditions. Its actions include effects on appetite, pain perception, memory, and motor control [, , , , , , , , , , , ].
References:[3] R. Pertwee, “Cannabinoid pharmacology: The first 66 years,” Br. J. Pharmacol., vol. 147 Suppl 1, pp. S163–S171, 2006, doi: 10.1038/sj.bjp.0706406. [] M. D. Shore et al., “Endocannabinoid signaling: Its role in pain and inflammation,” Neuropharmacology, vol. 54, no. 1, pp. 1–19, Jan. 2008, doi: 10.1016/j.neuropharm.2007.07.028. [] L. A. Hillard, “Endocannabinoids and Addiction,” Handb. Exp. Pharmacol., vol. 231, pp. 261–290, 2015, doi: 10.1007/978-3-319-20825-1_10. [] I. Matias et al., “Probing the Structure of the Cannabinoid CB2 Receptor with Functional Ligands: The Importance of the Phenyl Group of SR144528 for CB2 Receptor Selectivity,” J. Med. Chem., vol. 45, no. 26, pp. 5810–5821, Dec. 2002, doi: 10.1021/jm020204+. [] K. Mackie, “Cannabinoid receptors as therapeutic targets,” Annu. Rev. Pharmacol. Toxicol., vol. 46, pp. 101–122, 2006, doi: 10.1146/annurev.pharmtox.46.120604.141254.[20] R. G. Pertwee, “The Pharmacology of Cannabinoid CB1 and CB2 Receptors,” Pharmacol. Ther., vol. 94, no. 2, pp. 151–199, Nov. 2002, doi: 10.1016/S0163-7258(02)00153-5.[21] A. J. Farthing et al., “Sex Differences in Cannabinoid 1 vs. Cannabinoid 2 Receptor-Selective Antagonism of Antinociception Produced by Δ9-Tetrahydrocannabinol and CP55,940 in the Rat,” J. Pharmacol. Exp. Ther., vol. 308, no. 3, pp. 1099–1108, Mar. 2004, doi: 10.1124/jpet.103.059653.[22] S. R. Prillaman et al., “CB1 receptors in the preoptic anterior hypothalamus regulate WIN 55212-2 [(4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one]-induced hypothermia.,” Drug Alcohol Depend., vol. 79, no. 1, pp. 101–108, Jul. 2005, doi: 10.1016/j.drugalcdep.2004.12.014. [] J. N. Hohmann et al., “Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase,” Nature, vol. 408, no. 6814, pp. 963–970, Dec. 2000, doi: 10.1038/35050102. [] A. J. Farthing et al., “Decrease in efficacy and potency of nonsteroidal anti-inflammatory drugs by chronic delta(9)-tetrahydrocannabinol administration.,” J. Pharmacol. Exp. Ther., vol. 303, no. 1, pp. 211–219, Apr. 2002.[25] X.-Q. Chen et al., “Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons,” J. Pharmacol. Exp. Ther., vol. 310, no. 1, pp. 99–107, Jan. 2004, doi: 10.1124/jpet.103.064135. [] M. D. Laird et al., “CB1 RECEPTOR ACTIVATION IN THE BASOLATERAL AMYGDALA PRODUCES ANTINOCICEPTION IN ANIMAL MODELS OF ACUTE AND TONIC NOCICEPTION,” Br. J. Pharmacol., vol. 138, no. 2, pp. 294–300, May 2003, doi: 10.1038/sj.bjp.0705130.
Compound Description: This compound is a potent aminoalkylindole cannabinoid receptor agonist, displaying higher affinity for CB2 receptors compared to CB1 receptors. It is frequently utilized in research to explore the therapeutic potential of targeting the endocannabinoid system for various conditions, including pain, inflammation, and neurodegenerative diseases [, , , , , , , , ].
References:[16] R. Mechoulam and D. Piomelli, “The Endocannabinoid System: A Molecular Target for the Treatment of Pain?,” J. Neurobiol., vol. 51, no. 1, pp. 109–122, Oct. 2002, doi: 10.1002/neu.10064.[17] B. F. Cravatt et al., “Molecular Characterization of an Enzyme That Degrades Neuromodulatory Fatty-Acid Amides,” Nature, vol. 384, no. 6604, pp. 83–87, Nov. 1996, doi: 10.1038/384083a0. [] A. J. Farthing et al., “Sex Differences in Cannabinoid 1 vs. Cannabinoid 2 Receptor-Selective Antagonism of Antinociception Produced by Δ9-Tetrahydrocannabinol and CP55,940 in the Rat,” J. Pharmacol. Exp. Ther., vol. 308, no. 3, pp. 1099–1108, Mar. 2004, doi: 10.1124/jpet.103.059653.[22] S. R. Prillaman et al., “CB1 receptors in the preoptic anterior hypothalamus regulate WIN 55212-2 [(4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one]-induced hypothermia.,” Drug Alcohol Depend., vol. 79, no. 1, pp. 101–108, Jul. 2005, doi: 10.1016/j.drugalcdep.2004.12.014. [] J. N. Hohmann et al., “Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase,” Nature, vol. 408, no. 6814, pp. 963–970, Dec. 2000, doi: 10.1038/35050102. [] X.-Q. Chen et al., “Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons,” J. Pharmacol. Exp. Ther., vol. 310, no. 1, pp. 99–107, Jan. 2004, doi: 10.1124/jpet.103.064135. [] M. N. Nguyen et al., “Agonist-Directed Trafficking of Response by Endocannabinoids Acting at CB2 Receptors,” Mol. Pharmacol., vol. 68, no. 5, pp. 1295–1303, Nov. 2005, doi: 10.1124/mol.105.016294.[28] Z. Gu et al., “The Endogenous Cannabinoid Anandamide Inhibits Cromakalim-Activated K+ Currents in Follicle-Enclosed Xenopus Oocytes,” J. Pharmacol. Exp. Ther., vol. 290, no. 1, pp. 229–236, Jan. 1999.[29] Z. Gu and X.-Q. Chen, “The Endogenous Cannabinoid Anandamide Inhibits α7 Nicotinic Acetylcholine Receptor-Mediated Responses in Xenopus Oocytes,” J. Pharmacol. Exp. Ther., vol. 292, no. 1, pp. 288–295, Jan. 2000.
Compound Description: This compound is a potent and orally active leukotriene receptor antagonist []. It exhibits a high affinity for the LTD4 receptor and has been explored for its potential in treating asthma and other inflammatory conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.